molecular formula C23H24ClN5O2 B2897995 2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1396637-79-8

2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2897995
CAS No.: 1396637-79-8
M. Wt: 437.93
InChI Key: RSTABPOXQXMODV-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been studied as acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular structure of these compounds includes a phenylpiperazin-1-yl group attached to a pyrimidine-5-carboxamide . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .

Scientific Research Applications

Anticonvulsant Activity

Studies on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural motifs with the compound , have shown promising anticonvulsant properties. These compounds were synthesized to incorporate fragments of known antiepileptic drugs and were evaluated in preclinical seizure models. Some of these compounds exhibited broad-spectrum activity across different seizure models without impairing motor coordination, suggesting their potential as safer antiepileptic agents (Kamiński et al., 2015).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, specifically as anti-5-lipoxygenase agents. These compounds, related in structure to pyrimidine-based compounds, demonstrated cytotoxic activity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Phosphodiesterase Inhibition

Research on 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to the compound of interest, has revealed their potential as specific inhibitors of cyclic GMP-specific phosphodiesterase. These inhibitors have shown promise in cellular and in vivo models for the treatment of hypertension, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Dumaitre & Dodic, 1996).

Herbicidal Activity

The synthesis of compounds containing pyrimidine and 1,3,4-thiadiazole rings, related to the chemical structure of the compound , has been explored for their selective herbicidal activity. These compounds demonstrated moderate to good efficacy against specific weed species, suggesting the potential application of similar compounds in agricultural chemistry (Liu & Shi, 2014).

Mechanism of Action

These compounds act as acetylcholinesterase inhibitors (AChEIs) . One of the compounds, referred to as compound 6g, exhibited potent inhibitory activity against AChE with an IC50 of 0.90 µM . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-17(31-20-10-6-5-9-19(20)24)23(30)27-21-15-22(26-16-25-21)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTABPOXQXMODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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